5-Bromo-2-(thian-4-yloxy)pyrimidine
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Overview
Description
5-Bromo-2-(thian-4-yloxy)pyrimidine is a heterocyclic compound that contains both bromine and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the bromine atom makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(thian-4-yloxy)pyrimidine typically involves the bromination of a pyrimidine derivative. One common method is the bromination of pyrimidine nucleosides using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method is efficient and provides high yields of the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using similar reagents and conditions as those used in laboratory synthesis. The scalability of the bromination process and the availability of starting materials are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(thian-4-yloxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives.
Cross-Coupling Reactions: Products include various arylated pyrimidine compounds.
Scientific Research Applications
5-Bromo-2-(thian-4-yloxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of advanced materials with specific electronic properties.
Biological Research: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(thian-4-yloxy)pyrimidine involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s binding affinity to biological targets. Additionally, the sulfur atom in the thian-4-yloxy group can engage in various interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative used in cross-coupling reactions.
5-Bromo-2’-deoxyuridine: A brominated nucleoside with antiviral properties.
Uniqueness
5-Bromo-2-(thian-4-yloxy)pyrimidine is unique due to the presence of the thian-4-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated pyrimidine derivatives and contributes to its specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-2-(thian-4-yloxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDNPMNAKLONGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1OC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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